3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide
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Overview
Description
B591 is a novel specific pan-phosphoinositide 3-kinase inhibitor. It is a dihydrobenzofuran-imidazolium salt that has shown potent inhibitory activity against class I phosphoinositide 3-kinase isoforms. This compound has been identified as a promising candidate for targeting cancer stem cells, which are implicated in metastasis, relapse, and therapeutic resistance in cancer .
Preparation Methods
B591 is synthesized through a series of chemical reactions involving dihydrobenzofuran and imidazolium salts. The synthetic route includes the following steps:
Synthesis of dihydrobenzofuran derivative: The dihydrobenzofuran core is synthesized through a series of reactions, including cyclization and functional group modifications.
Formation of imidazolium salt: The imidazolium salt is prepared by reacting the dihydrobenzofuran derivative with appropriate reagents under specific conditions.
Final coupling reaction: The dihydrobenzofuran derivative and imidazolium salt are coupled together to form the final compound, B591
Industrial production methods for B591 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
B591 undergoes several types of chemical reactions, including:
Oxidation: B591 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed on B591 to yield reduced forms of the compound.
Substitution: B591 can undergo substitution reactions where specific functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
B591 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: B591 is used as a tool compound to study the phosphoinositide 3-kinase signaling pathway and its role in various cellular processes.
Biology: B591 is employed in research to understand the mechanisms of cancer stem cell survival, self-renewal, and differentiation.
Medicine: B591 has shown potential as an anti-cancer agent, particularly in targeting cancer stem cells to prevent metastasis and relapse.
Industry: B591 can be used in the development of new therapeutic agents and in the pharmaceutical industry for drug discovery and development
Mechanism of Action
B591 exerts its effects by inhibiting the phosphoinositide 3-kinase signaling pathway. It specifically targets class I phosphoinositide 3-kinase isoforms, leading to the inhibition of the cellular phosphoinositide 3-kinase/mammalian target of rapamycin signaling pathway. This results in the suppression of cancer stem cell survival, induction of apoptosis, and reduction of self-renewal capacity. B591 also decreases the expression of epithelial-mesenchymal transition markers, which are associated with cancer metastasis .
Comparison with Similar Compounds
B591 is unique compared to other similar compounds due to its potent and specific inhibitory activity against class I phosphoinositide 3-kinase isoforms. Similar compounds include:
Wortmannin: A non-specific phosphoinositide 3-kinase inhibitor with broader activity but less specificity.
LY294002: Another phosphoinositide 3-kinase inhibitor with less specificity and potency compared to B591.
Idelalisib: A specific inhibitor of phosphoinositide 3-kinase delta isoform, used in the treatment of certain cancers but with a different specificity profile compared to B591
B591’s unique specificity and potency make it a valuable tool in cancer research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5,6-dimethylbenzimidazol-3-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN2O.BrH/c1-17-11-23-24(12-18(17)2)28(15-21-5-3-4-6-22(21)26)16-27(23)14-19-7-8-25-20(13-19)9-10-29-25;/h3-8,11-13,16H,9-10,14-15H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUBSHRIGQSPZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC3=CC=CC=C3Br)CC4=CC5=C(C=C4)OCC5.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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